インドール-3-カルボキシアルデヒド-13C

説明

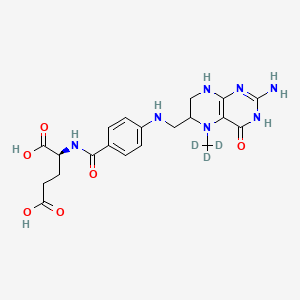

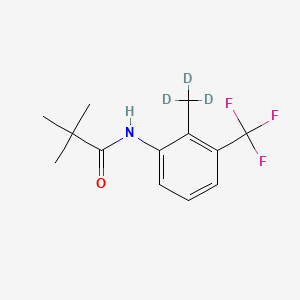

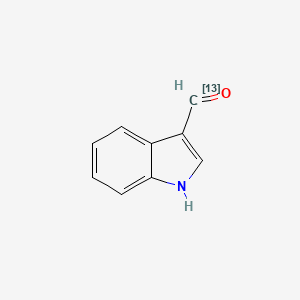

Indole-3-carboxaldehyde-13C, also known as ICA-13C, is a derivative of indole-3-carboxaldehyde . It can undergo Schiff bases condensation to form multifunctional silica nano-vehicles and magnetic nanoparticles . It is an active metabolite of tryptophan and a synthetic intermediate .

Synthesis Analysis

The 1H NMR analysis of synthesized compounds were performed on a BRUKER AVANCE II 500 MHz spectrometer whereas 13C NMR analysis were recorded on a 125 MHz NMR spectrometer .Molecular Structure Analysis

Derived from indole-3-carboxaldehyde, a cyclic aldehyde with the molecular formula CE(13C)H&NO, ICA-13C holds great significance in numerous biochemical and physiological processes .Chemical Reactions Analysis

Indole-3-carboxaldehyde can undergo Schiff bases condensation to form multifunctional silica nano-vehicles and magnetic nanoparticles .Physical And Chemical Properties Analysis

ICA-13C has a molecular weight of 146.15 g/mol . Its properties include being a colorless, volatile liquid with a pungent odor, soluble in water and alcohols .科学的研究の応用

腸粘膜の完全性の回復

インドール-3-カルボキシアルデヒド(3-IAld)は、マウスの硬化性胆管炎において、腸粘膜の完全性を回復し、肝線維化から保護することが知られています。これは、さまざまな前臨床設定において、粘膜免疫の恒常性を促進します。 この化合物は、腸内細菌叢を調節し、アリール炭化水素受容体-IL-22軸を活性化して粘膜の完全性を回復させることで、肝炎と線維化を軽減することができます。 .

トリプトファン系分子の合成

インドール-3-カルボキシアルデヒド-13Cを利用した研究は、しばしばトリプトファン系分子の合成におけるその役割に焦点を当てています。 研究者は、この標識アルデヒドがどのようにしてより大きな構造に組み込まれるかを調べています。 .

植物の成長と発達の研究

This compoundは、植物の成長と発達の研究において重要な役割を果たします。 インドール誘導体は、植物ホルモン活性を有する化合物と密接に関連しています。 .

酵素反応速度論と代謝研究

This compoundは、幅広い実験室実験や科学研究の取り組みにおいて応用されています。 これは、酵素反応速度論と代謝研究において重要な役割を果たします。 .

さまざまな酵素の基質

作用機序

Target of Action

Indole-3-carboxaldehyde-13C, also known as I3C, is a compound that has been studied for its potential bioactive properties . It has been found to interact with various targets, including endothelial cells , and is involved in the synthesis of tryptophan-based molecules . It is also instrumental in research on plant growth and development, as indole derivatives are closely related to compounds with plant hormone activity .

Mode of Action

I3C interacts with its targets through various mechanisms. For instance, it has been found to attenuate the release of pro-inflammatory cytokines and ROS levels in endothelial cells . Additionally, I3C undergoes a copper-catalyzed reaction with various dihalides in basic conditions to form N-alkyl/aryl substitutions .

Biochemical Pathways

I3C is involved in several biochemical pathways. It is synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . It also plays a role in the synthesis of tryptophan-based molecules . Moreover, it contributes to the field of environmental science, where it aids in the detection and quantification of indolic compounds in environmental samples .

Pharmacokinetics

It is known that i3c is rapidly absorbed, distributed, and eliminated from plasma and tissues . The highest concentrations of I3C are detected in the liver, where levels are approximately 6-fold higher than those in the plasma .

Result of Action

The action of I3C results in various molecular and cellular effects. For instance, it has been found to have antibacterial , antiviral , antifungal , and antioxidant activities. Moreover, it has been studied for its ability to form Schiff bases and their complexes through the condensation reaction of its aldehyde group with various amine derivatives .

Action Environment

The action of I3C can be influenced by various environmental factors. For instance, the presence of copper ions can facilitate the copper-catalyzed reaction of I3C with various dihalides . Moreover, the stability of I3C and its derivatives can be affected by the pH and temperature of the environment .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Indole-3-carboxaldehyde-13C is synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . It interacts with various enzymes and proteins, including aromatic amino acid aminotransferase (ArAT), which catalyzes its production in the gut microbiota . Cytochrome P450 (CYP) 71B6 is also involved in its biosynthesis, converting indole-3-acetonitrile into Indole-3-carboxaldehyde-13C .

Cellular Effects

Indole-3-carboxaldehyde-13C has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to ameliorate radiation-induced hematopoietic injury by enhancing hematopoietic stem and progenitor cell quiescence . It also suppresses intracellular reactive oxygen species production and inhibits apoptosis in irradiated hematopoietic stem and progenitor cells .

Molecular Mechanism

The molecular mechanism of action of Indole-3-carboxaldehyde-13C involves its binding interactions with biomolecules and changes in gene expression. For example, it has been shown to significantly increase hematopoietic stem and progenitor cell quiescence, thus conferring these cells with resistance against radiation injury . This suggests that Indole-3-carboxaldehyde-13C exerts its effects at the molecular level through modulation of cell cycle dynamics.

Temporal Effects in Laboratory Settings

It has been shown to extend the lifespan of mice after high-dose ionizing radiation exposure , suggesting that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of Indole-3-carboxaldehyde-13C vary with different dosages. For instance, it has been shown to improve survival in a dose-dependent manner in lethally irradiated mice .

Metabolic Pathways

Indole-3-carboxaldehyde-13C is involved in the tryptophan metabolic pathway . It is synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The enzymes involved in this pathway include aromatic amino acid aminotransferase (ArAT) and Cytochrome P450 (CYP) 71B6 .

特性

IUPAC Name |

1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-6,10H/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNJUISKUQQNIM-PTQBSOBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)[13CH]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675975 | |

| Record name | 1H-Indole-3-(~13~C)carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093452-52-8 | |

| Record name | 1H-Indole-3-(~13~C)carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dihydro-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B564713.png)